molecular formula C15H19NO3 B8214313 rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate

rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate

Cat. No.: B8214313
M. Wt: 261.32 g/mol
InChI Key: PRBRMGFBZIXOSR-ZFWWWQNUSA-N
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Description

rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyrrole core. The molecule is characterized by:

  • Stereochemistry: The rel-(3aS,6aR) configuration, critical for its spatial arrangement and interactions .
  • Functional groups: A methyl ester at the 3a-position and a benzyl substituent at the 5-position, both influencing solubility and reactivity .
  • Applications: Likely serves as a synthetic intermediate, particularly in pharmaceutical or natural product synthesis, given its structural similarity to biotin precursors (e.g., thieno-imidazole derivatives in ) .

Properties

IUPAC Name

methyl (3aS,6aR)-5-benzyl-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-14(17)15-7-8-19-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBRMGFBZIXOSR-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCO[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3 + 2] Cycloaddition Using Azomethine Ylides

Procedure :

  • Precursor : Azomethine ylide precursors (e.g., methyl prolinate derivatives) react with cyclic alkenes under Lewis acid catalysis.

  • Conditions : Protocol D (LiF, solvent-free, 140°C, 12 h) achieves high regioselectivity for fused systems.

  • Mechanism : The ylide forms via desilylation of trimethylsilyl-protected amines, followed by cycloaddition with electron-deficient alkenes (e.g., benzyl-substituted furans).

Data :

Starting MaterialCatalystTemp (°C)Yield (%)Reference
Methyl prolinateLiF14085

Advantages : Scalable (>20 g), excellent stereoretention.

Alkylation-Cyclization Sequence

Procedure :

  • Alkylation : Benzyl bromide reacts with a pyrrolidine-furan hybrid intermediate.

  • Cyclization : Intramolecular etherification via Mitsunobu reaction (DIAD, PPh₃).

Example :

  • Methyl 3-hydroxy-4-(benzylamino)pyrrolidine-1-carboxylate undergoes Mitsunobu conditions to form the furo ring.

Data :

StepReagentsYield (%)Purity (%)
AlkylationBenzyl bromide, K₂CO₃7895
CyclizationDIAD, PPh₃6598

Limitations : Requires orthogonal protection of amine and alcohol groups.

Reductive Amination and Ring Closure

Procedure :

  • Reductive Amination : Furfural derivatives condense with benzylamine, followed by NaBH₃CN reduction.

  • Lactonization : Acid-catalyzed cyclization forms the furopyrrole core.

Data :

IntermediateCyclization AgentYield (%)
5-Benzylaminofuran-2-carboxylateTFA72

Key Insight : Stereochemistry is controlled by chiral benzylamine derivatives.

Stereochemical Control Strategies

Chiral Pool Synthesis

  • Starting Material : L-Proline derivatives ensure (3aS,6aR) configuration.

  • Modification : Benzylation at N-5 followed by oxidative furan ring formation.

Example :

  • Methyl L-prolinate → N-benzylation → furan cyclization (H₂O₂, FeCl₃).

Yield : 68% over three steps.

Asymmetric Catalysis

  • Catalyst : Cu(OTf)₂ with chiral bisoxazoline ligands enables enantioselective cycloaddition.

  • ee : >90% for trans-fused products.

Comparative Analysis of Methods

MethodYield Range (%)StereocontrolScalability
[3 + 2] Cycloaddition70–85HighExcellent
Alkylation-Cyclization60–75ModerateModerate
Reductive Amination65–72LowLimited

Challenges and Optimization

  • Racemization : Minimized by low-temperature cycloaddition (protocol D).

  • Byproducts : Over-alkylation suppressed using bulky bases (e.g., DBU).

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) resolves diastereomers .

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the furo[2,3-c]pyrrole ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS: 2162117-48-6)

  • Structural Differences :
    • Ester group : tert-butyl (bulkier, hydrolytically stable) vs. methyl ester (smaller, more reactive) .
    • Ring saturation : Tetrahydro (partial saturation) vs. hexahydro (fully saturated) in the target compound, impacting conformational flexibility .
  • Synthetic Utility : The tert-butyl group is often used as a protecting group in multi-step syntheses, whereas the methyl ester may facilitate faster deprotection under basic conditions .

Ethyl cis-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate (CAS: 2696257-50-6)

  • Core Modification: Thieno[3,4-c]pyrrole with a sulfone (2,2-dioxide) group vs. furo[2,3-c]pyrrole in the target compound. Electronic Effects: The sulfone group increases polarity and electron-withdrawing character, altering reactivity in nucleophilic substitutions . Molecular Weight: 323.41 (vs. ~303 for the target compound), reflecting additional oxygen and sulfur atoms .

(3aS,6aR)-1,3-Dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione

  • Functional Role : Intermediate in d-biotin synthesis (), highlighting the benzyl group’s role as a protecting agent in complex syntheses.
  • Key Contrast: The thieno-imidazole core vs. furo-pyrrole in the target compound; the former is critical for biotin’s sulfur-containing structure .

Dihydrosporothriolide Analogs

  • Stereochemical Impact : Synthetic dihydrosporothriolide (3R,3aS,6R,6aR) vs. natural (3S,3aS,6R,6aR) configuration, demonstrating how stereochemistry dictates biological activity and NMR spectral profiles (e.g., coupling constants: J3,3a = 10.1 Hz in ) .

Structural and Property Analysis

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Stability
Target Compound ~303 Methyl ester, benzyl Moderate polarity Hydrolytically labile
tert-Butyl analog (CAS: 2162117-48-6) 303.40 tert-Butyl ester, benzyl Low polarity (lipophilic) High ester stability
Sulfone derivative (CAS: 2696257-50-6) 323.41 Sulfone, ethyl ester High polarity Oxidation-resistant

Biological Activity

rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

  • Molecular Formula : C15H19NO3
  • Molar Mass : 261.32 g/mol
  • CAS Number : 2696257-39-1

Biological Activity Overview

Pyrrole derivatives, including this compound, are known for a wide range of biological activities:

  • Anticancer Activity :
    • Studies have highlighted the ability of pyrrole-based compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and death.
    • A review of bioactive pyrrole compounds indicated their effectiveness against several cancer cell lines, suggesting that this compound may exhibit similar properties through specific target interactions .
  • Antimicrobial Activity :
    • Pyrrole derivatives have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
    • A comparative study indicated that certain structural modifications in pyrrole compounds enhance their antimicrobial efficacy, which may be applicable to this compound .
  • Antiviral Activity :
    • Emerging research has suggested that some pyrrole derivatives exhibit antiviral properties by inhibiting viral replication or entry into host cells. This is particularly relevant in the context of recent viral outbreaks.
    • The potential for this compound to act against viruses warrants further investigation .

Anticancer Activity Case Study

A study conducted on a series of pyrrole derivatives demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest a promising avenue for developing new anticancer agents based on this compound's structure.

Antimicrobial Effectiveness

In a comparative analysis of antimicrobial activity among several pyrrole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results were quantified using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Research Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis via signaling pathway modulation
AntimicrobialDisrupts bacterial membranes
AntiviralInhibits viral replication

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves hydrogenation and coupling reactions. For example, intermediates like hexahydropyrrolo[3,4-c]pyrrole derivatives can be synthesized using reagents such as N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert conditions. Stepwise purification via column chromatography is recommended to isolate stereoisomers .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, 1^1H NMR can resolve stereochemical configurations (e.g., 3aS/6aR vs. 3aR/6aS), while HRMS validates molecular weight and purity. X-ray crystallography may also resolve ambiguities in fused-ring systems .

Q. How is the benzyl group introduced into the furopyrrole scaffold?

The benzyl moiety is typically added via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, tert-butoxycarbonyl (Boc)-protected intermediates can undergo deprotection followed by benzylation using benzyl bromide in the presence of a base like K2_2CO3_3 .

Advanced Research Questions

Q. How does stereochemistry at the 3aS/6aR positions influence biological activity or reactivity?

Stereochemical configuration impacts molecular interactions, such as binding to chiral receptors or enzymes. Computational docking studies (using software like AutoDock) paired with experimental assays (e.g., enzyme inhibition) can reveal stereospecific effects. For instance, the 3aS/6aR isomer may exhibit higher affinity due to optimal spatial alignment of the benzyl group .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., solubility, stability)?

Cross-validate computational models (e.g., COSMO-RS for solubility) with experimental measurements. For example, if predicted solubility in aqueous buffers conflicts with experimental observations, assess protonation states or aggregation tendencies using dynamic light scattering (DLS) .

Q. What strategies mitigate degradation during long-term storage?

Store the compound under inert gas (N2_2 or Ar) at -20°C, avoiding moisture and heat. Stability studies under accelerated conditions (40°C/75% relative humidity) can identify degradation pathways, such as hydrolysis of the methyl ester or oxidation of the benzyl group. LC-MS monitoring is advised .

Q. How do pH and temperature variations affect the compound’s stability in biological assays?

Conduct kinetic stability assays in buffers (pH 4–9) at 25–37°C. For example, the furopyrrole ring may undergo acid-catalyzed ring-opening at pH < 5, while the benzyl group could oxidize at elevated temperatures. Use stabilizers like ascorbic acid or chelating agents in assay buffers .

Q. What methods differentiate between diastereomers or enantiomers in complex mixtures?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) with cyclodextrin additives can separate stereoisomers. Coupling with circular dichroism (CD) spectroscopy provides conformational insights .

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